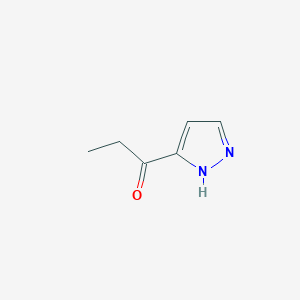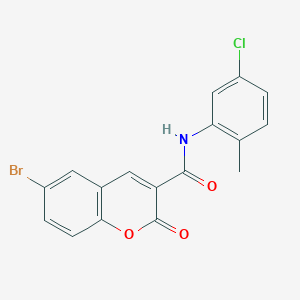![molecular formula C14H20N2O2 B7458773 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives, which are known to have various biological activities.
Mechanism of Action
The exact mechanism of action of 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to modulate the release and uptake of these neurotransmitters, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, as well as the regulation of ion channels and receptors. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for research on 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone. One area of interest is its potential use as a radioligand for imaging studies of the central nervous system. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanisms of action of 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone and its potential therapeutic applications.
Synthesis Methods
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then further reacted with ethanone to yield 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone.
Scientific Research Applications
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have various biological activities, including analgesic, anticonvulsant, and antidepressant effects. 1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has also been investigated for its potential use as a radioligand for imaging studies of the central nervous system.
properties
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(17)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)18-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWVPKBFTWINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)





methanone](/img/structure/B7458777.png)



